4-(2-{[(tert-butoxy)carbonyl]amino}ethyl)oxane-4-carboxylic acid
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Overview
Description
4-(2-{[(tert-butoxy)carbonyl]amino}ethyl)oxane-4-carboxylic acid is a synthetic organic compound that features a tert-butoxycarbonyl (Boc) protected amino group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The Boc group serves as a protecting group for the amino functionality, allowing for selective reactions to occur at other sites of the molecule without interference from the amino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-{[(tert-butoxy)carbonyl]amino}ethyl)oxane-4-carboxylic acid typically involves the protection of an amino group with a Boc group. This can be achieved by reacting the amino compound with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like acetonitrile . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete protection of the amino group.
Industrial Production Methods
In an industrial setting, the production of Boc-protected compounds can be scaled up using flow microreactor systems. These systems allow for continuous flow reactions, which are more efficient and sustainable compared to traditional batch processes . The use of flow microreactors ensures better control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2-{[(tert-butoxy)carbonyl]amino}ethyl)oxane-4-carboxylic acid can undergo various chemical reactions, including:
Deprotection Reactions: The Boc group can be removed under acidic conditions using reagents such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in methanol.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the Boc-protected amino group is involved in forming new bonds with other nucleophiles.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl), and oxalyl chloride in methanol.
Substitution: Various nucleophiles in the presence of suitable catalysts or under basic conditions.
Major Products Formed
The major products formed from these reactions include the deprotected amino compound and various substituted derivatives depending on the nucleophiles used in the reactions.
Scientific Research Applications
4-(2-{[(tert-butoxy)carbonyl]amino}ethyl)oxane-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.
Medicine: Utilized in the development of novel therapeutic agents and drug delivery systems.
Industry: Applied in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 4-(2-{[(tert-butoxy)carbonyl]amino}ethyl)oxane-4-carboxylic acid primarily involves the protection and deprotection of the amino group. The Boc group protects the amino group during synthetic transformations, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further chemical reactions, enabling the synthesis of more complex molecules .
Comparison with Similar Compounds
Similar Compounds
- rac-(3R,4R)-3-{[(tert-butoxy)carbonyl]amino}oxane-4-carboxylic acid
- tert-Butyloxycarbonyl derivatives of amino acids
Uniqueness
4-(2-{[(tert-butoxy)carbonyl]amino}ethyl)oxane-4-carboxylic acid is unique due to its specific structure, which includes an oxane ring and a Boc-protected amino group. This combination allows for selective reactions and makes it a valuable intermediate in organic synthesis. Compared to other Boc-protected compounds, it offers distinct reactivity and stability, making it suitable for various applications in chemistry and biology.
Properties
IUPAC Name |
4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]oxane-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO5/c1-12(2,3)19-11(17)14-7-4-13(10(15)16)5-8-18-9-6-13/h4-9H2,1-3H3,(H,14,17)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWLNCNIMQJBRFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1(CCOCC1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO5 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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